5-(4-Bromophenyl)benzo[d][1,3]dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromophenyl)benzo[d][1,3]dioxole is an organic compound that features a bromophenyl group attached to a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)benzo[d][1,3]dioxole typically involves the bromination of benzo[d][1,3]dioxole derivatives. One common method includes the reaction of benzo[d][1,3]dioxole with bromobenzene under specific conditions to introduce the bromophenyl group . The reaction conditions often involve the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)benzo[d][1,3]dioxole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[d][1,3]dioxole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-(4-Bromophenyl)benzo[d][1,3]dioxole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic properties.
Medicine: Research into its pharmacological properties may lead to the discovery of new drugs.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)benzo[d][1,3]dioxole involves its interaction with molecular targets and pathways within biological systems. The bromophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The benzo[d][1,3]dioxole moiety may also contribute to its biological effects by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Phenylbenzo[d][1,3]dioxole: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-(4-Chlorophenyl)benzo[d][1,3]dioxole: Contains a chlorine atom instead of bromine, leading to different chemical and physical properties.
5-(4-Methylphenyl)benzo[d][1,3]dioxole: Features a methyl group, which can influence its steric and electronic characteristics.
Uniqueness
5-(4-Bromophenyl)benzo[d][1,3]dioxole is unique due to the presence of the bromine atom, which can significantly impact its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-(4-bromophenyl)-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-11-4-1-9(2-5-11)10-3-6-12-13(7-10)16-8-15-12/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDOFSPYIFMJIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.